2-{3-[2-(4-fluorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanol
CAS No.:
Cat. No.: VC14532350
Molecular Formula: C17H18FN3O2
Molecular Weight: 315.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18FN3O2 |
|---|---|
| Molecular Weight | 315.34 g/mol |
| IUPAC Name | 2-[3-[2-(4-fluorophenoxy)ethyl]-2-iminobenzimidazol-1-yl]ethanol |
| Standard InChI | InChI=1S/C17H18FN3O2/c18-13-5-7-14(8-6-13)23-12-10-21-16-4-2-1-3-15(16)20(9-11-22)17(21)19/h1-8,19,22H,9-12H2 |
| Standard InChI Key | BFCUCQFEYHYZOO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N(C(=N)N2CCOC3=CC=C(C=C3)F)CCO |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a benzimidazole backbone fused with a benzene ring and an imidazole moiety. Key substituents include a 4-fluorophenoxyethyl group at position 3 and an ethanol group at position 1 (Figure 1). The fluorine atom at the para position of the phenoxy group enhances electronegativity, influencing intermolecular interactions such as hydrogen bonding and dipole-dipole forces.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈FN₃O₂ |
| Molecular Weight | 315.34 g/mol |
| IUPAC Name | 2-[3-[2-(4-Fluorophenoxy)ethyl]-2-iminobenzimidazol-1-yl]ethanol |
| Canonical SMILES | C1=CC=C2C(=C1)N(C(=N)N2CCOC3=CC=C(C=C3)F)CCO |
| InChI Key | BFCUCQFEYHYZOO-UHFFFAOYSA-N |
| PubChem CID | 752877 |
The presence of the imino group (NH) at position 2 and the ethanol side chain contributes to its polarity, rendering it moderately soluble in polar solvents like ethanol and dichloromethane.
Synthesis and Industrial Optimization
Stepwise Synthesis
The synthesis involves a multi-step protocol:
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Formation of 4-Fluorophenoxyethyl Intermediate: 4-Fluorophenol reacts with ethyl bromoacetate under basic conditions (e.g., K₂CO₃) to yield ethyl 2-(4-fluorophenoxy)acetate, which is subsequently reduced to 2-(4-fluorophenoxy)ethanol using LiAlH₄.
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Benzimidazole Core Assembly: 2-(2-Aminoethyl)benzimidazole is prepared via cyclization of o-phenylenediamine with glycine derivatives under acidic conditions.
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Final Coupling: The intermediate 2-(4-fluorophenoxy)ethanol undergoes nucleophilic substitution with the benzimidazole precursor in the presence of a coupling agent (e.g., DCC) to form the target compound.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | 4-Fluorophenol, ethyl bromoacetate, K₂CO₃, 80°C | 85 |
| 2 | LiAlH₄, THF, 0°C → 25°C | 92 |
| 3 | DCC, CH₂Cl₂, rt, 24h | 78 |
Industrial processes employ continuous flow reactors to enhance scalability, achieving batch yields exceeding 70% with >95% purity via recrystallization from ethanol-water mixtures.
Mechanistic Insights and Biological Activity
In Vitro and Preclinical Data
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Metabolic Stability: Microsomal assays indicate a half-life (t₁/₂) of >120 minutes in human liver microsomes, superior to imidazo[1,2-a]pyridine derivatives (t₁/₂ < 60 minutes) .
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Cytotoxicity: Preliminary MTT assays on HepG2 cells show an IC₅₀ > 100 μM, suggesting low hepatotoxicity.
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Antimicrobial Activity: Against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL), though less potent than albendazole (MIC = 2 μg/mL).
Applications and Comparative Analysis
Table 3: Structural and Functional Contrasts
The ethanol substituent in the target compound reduces lipophilicity (clogP = 2.1 vs. 3.5 for albendazole), potentially enhancing CNS permeability .
Future Research Directions
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In Vivo Pharmacokinetics: Oral bioavailability and blood-brain barrier penetration studies in rodent models.
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Structure-Activity Relationships (SAR): Modifying the phenoxyethyl chain to optimize receptor affinity.
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Therapeutic Repurposing: Screening against neglected tropical diseases (e.g., schistosomiasis) given structural similarities to praziquantel.
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